Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate
CAS No.: 406470-72-2
Cat. No.: VC21481220
Molecular Formula: C13H8F4O4
Molecular Weight: 304.19g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 406470-72-2 |
|---|---|
| Molecular Formula | C13H8F4O4 |
| Molecular Weight | 304.19g/mol |
| IUPAC Name | methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]furan-2-carboxylate |
| Standard InChI | InChI=1S/C13H8F4O4/c1-19-13(18)9-3-2-6(21-9)5-20-12-10(16)7(14)4-8(15)11(12)17/h2-4H,5H2,1H3 |
| Standard InChI Key | HPQDMLOVUVFWRW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(O1)COC2=C(C(=CC(=C2F)F)F)F |
| Canonical SMILES | COC(=O)C1=CC=C(O1)COC2=C(C(=CC(=C2F)F)F)F |
Introduction
Methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate is a complex organic compound that has garnered attention in chemical research due to its unique structure and potential applications. This compound combines a tetrafluorophenoxy group with a furoate backbone, which may confer specific chemical and biological properties.
Synthesis and Preparation
The synthesis of methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate typically involves the reaction of a tetrafluorophenoxy derivative with a furoic acid ester. Specific synthesis methods may vary depending on the availability of starting materials and desired reaction conditions.
Synthesis Steps:
-
Starting Materials: Tetrafluorophenol and methyl 5-hydroxymethyl-2-furoate.
-
Reaction Conditions: Typically involves a coupling reaction in the presence of a base and a suitable solvent.
-
Purification: Recrystallization or chromatography may be used to purify the final product.
Biological and Chemical Applications
While specific biological applications of methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate are not well-documented, compounds with similar structures have shown potential in pharmaceutical and agrochemical research due to their unique chemical properties.
Potential Uses:
-
Pharmaceuticals: Fluorinated compounds often exhibit improved bioavailability and metabolic stability.
-
Agrochemicals: May serve as intermediates for the synthesis of novel pesticides or herbicides.
Research Findings and Future Directions
Research on methyl 5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furoate is limited, but studies on related compounds suggest that fluorination can enhance biological activity and chemical stability. Future research could focus on exploring its potential applications in drug development or agricultural chemistry.
Future Research Directions:
-
Biological Activity Screening: Investigate its efficacy against various biological targets.
-
Chemical Modification: Explore modifications to enhance its properties for specific applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume